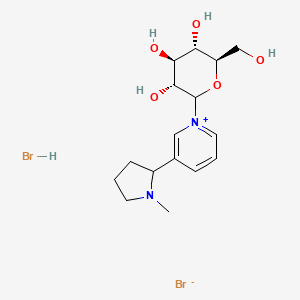
Nicotine N-D-Glucoside Bromide Hydrobromide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Nicotine N-D-Glucoside Bromide Hydrobromide is a glucoside derivative of nicotine. It is a compound with the molecular formula C16H26Br2N2O5 and a molecular weight of 486.20 g/mol . This compound is primarily used for research purposes and is classified as a dangerous good for transport .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Nicotine N-D-Glucoside Bromide Hydrobromide involves the glucosylation of nicotine. The reaction typically requires the use of a glucosyl donor and a catalyst to facilitate the transfer of the glucosyl group to the nicotine molecule. The reaction conditions often include controlled temperature and pH to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure high yield and purity of the final product. The reaction is carefully monitored to maintain optimal conditions and prevent any side reactions.
化学反応の分析
Types of Reactions
Nicotine N-D-Glucoside Bromide Hydrobromide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation products.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The bromide and hydrobromide groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pH to ensure the desired products are formed.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield various oxidized derivatives, while substitution reactions can produce a range of substituted glucoside derivatives.
科学的研究の応用
Nicotine N-D-Glucoside Bromide Hydrobromide has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a reference material in analytical chemistry.
Biology: Studied for its effects on biological systems, including its interaction with nicotinic acetylcholine receptors.
Medicine: Investigated for its potential therapeutic applications, including its role in modulating neurotransmitter release.
Industry: Utilized in the development of new materials and as a standard in quality control processes.
作用機序
The mechanism of action of Nicotine N-D-Glucoside Bromide Hydrobromide involves its interaction with nicotinic acetylcholine receptors. The compound binds to these receptors, leading to the activation or inhibition of downstream signaling pathways. This interaction can modulate neurotransmitter release and affect various physiological processes.
類似化合物との比較
Similar Compounds
Nicotine: The parent compound, which is a well-known stimulant and addictive substance.
Nicotine N-Oxide: An oxidized derivative of nicotine with different pharmacological properties.
Nicotine Glucuronide: A glucuronide conjugate of nicotine, which is a major metabolite in humans.
Uniqueness
Nicotine N-D-Glucoside Bromide Hydrobromide is unique due to its glucoside structure, which imparts different chemical and biological properties compared to other nicotine derivatives. This uniqueness makes it valuable for specific research applications and potential therapeutic uses.
特性
分子式 |
C16H26Br2N2O5 |
|---|---|
分子量 |
486.2 g/mol |
IUPAC名 |
(2R,3S,4S,5R)-2-(hydroxymethyl)-6-[3-(1-methylpyrrolidin-2-yl)pyridin-1-ium-1-yl]oxane-3,4,5-triol;bromide;hydrobromide |
InChI |
InChI=1S/C16H25N2O5.2BrH/c1-17-6-3-5-11(17)10-4-2-7-18(8-10)16-15(22)14(21)13(20)12(9-19)23-16;;/h2,4,7-8,11-16,19-22H,3,5-6,9H2,1H3;2*1H/q+1;;/p-1/t11?,12-,13-,14+,15-,16?;;/m1../s1 |
InChIキー |
YXGGZCUQRMRPED-QKLZOTHRSA-M |
異性体SMILES |
CN1CCCC1C2=C[N+](=CC=C2)C3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O.Br.[Br-] |
正規SMILES |
CN1CCCC1C2=C[N+](=CC=C2)C3C(C(C(C(O3)CO)O)O)O.Br.[Br-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


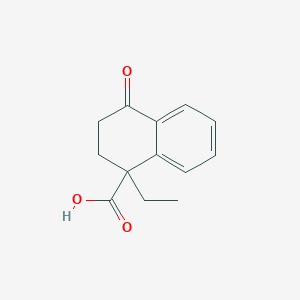
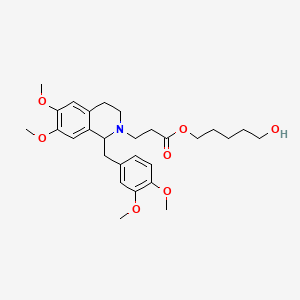
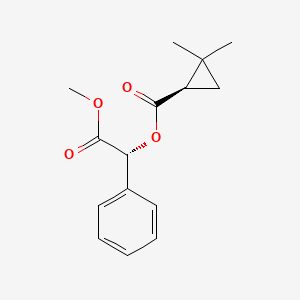
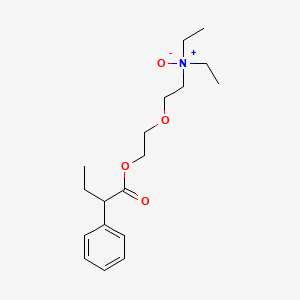
![2-Hydroxyamino-3,4-dimethyl-3H-imidazo[4,5-F]quinoline](/img/structure/B13850478.png)
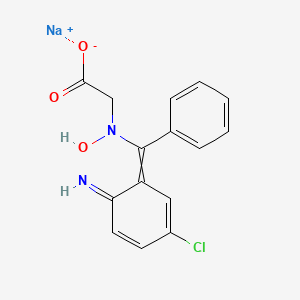

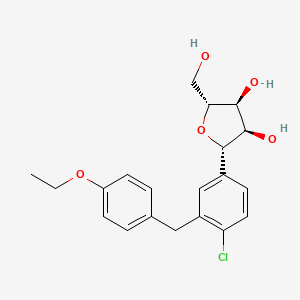
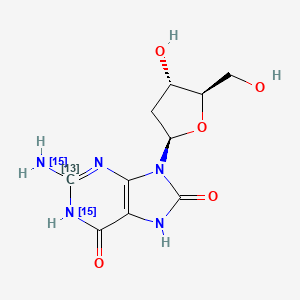
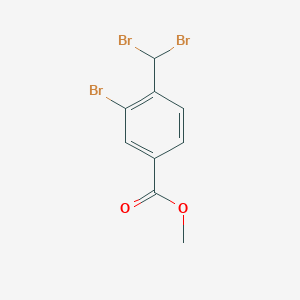
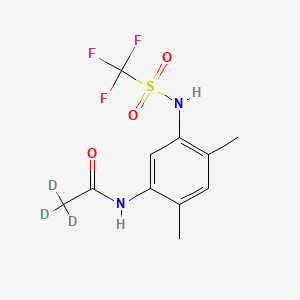
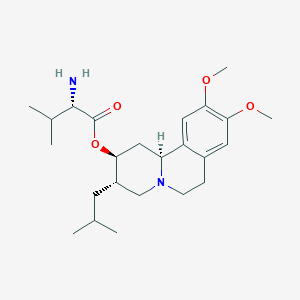
![3-Ethoxy-3-[4-(2-methyl-benzyloxy)-phenyl]-propionic acid](/img/structure/B13850531.png)
![1-[3-(Diethylamino)prop-1-ynyl]cyclohexan-1-ol](/img/structure/B13850538.png)
